4-(1-Methyl-1H-pyrazol-3-yl)benzylamine

Beschreibung

BenchChem offers high-quality 4-(1-Methyl-1H-pyrazol-3-yl)benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Methyl-1H-pyrazol-3-yl)benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

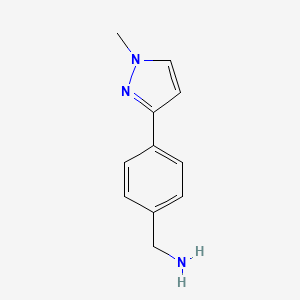

[4-(1-methylpyrazol-3-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-14-7-6-11(13-14)10-4-2-9(8-12)3-5-10/h2-7H,8,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWRSDPFKICMIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640189 |

Source

|

| Record name | 1-[4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915707-40-3 |

Source

|

| Record name | 4-(1-Methyl-1H-pyrazol-3-yl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915707-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

What are the properties of 4-(1-Methyl-1H-pyrazol-3-yl)benzylamine?

Technical Whitepaper: 4-(1-Methyl-1H-pyrazol-3-yl)benzylamine

Subtitle: A Strategic Scaffold for Fragment-Based Drug Discovery and Kinase Inhibitor Design

Executive Summary

4-(1-Methyl-1H-pyrazol-3-yl)benzylamine is a high-value biaryl building block used extensively in medicinal chemistry.[1][2][3] It serves as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.[1][3] Its utility stems from its dual functionality: the 1-methylpyrazole moiety acts as a robust hydrogen-bond acceptor/donor mimic often targeting kinase hinge regions, while the benzylamine tail provides a vector for extending into solvent-exposed pockets or forming salt bridges with aspartate/glutamate residues in active sites.[2][3]

This guide details the physicochemical profile, synthetic pathways, and application protocols for this compound, designed for researchers optimizing lead compounds in oncology and inflammation therapeutic areas.[3]

Physicochemical Profile

The following data represents the core properties of the free base. Researchers often handle this compound as a hydrochloride (HCl) or trifluoroacetate (TFA) salt to improve stability and solubility.[3]

| Property | Value | Notes |

| Chemical Name | 4-(1-Methyl-1H-pyrazol-3-yl)benzylamine | IUPAC |

| CAS Number | 915707-40-3 | Verify with specific vendor; isomers exist.[1][2][3] |

| Molecular Formula | C₁₁H₁₃N₃ | |

| Molecular Weight | 187.24 g/mol | Fragment-sized (<200 Da) |

| Predicted LogP | ~1.1 - 1.4 | Lipophilic enough for cell perm., polar enough for solubility.[1][2][3] |

| pKa (Amine) | ~9.0 - 9.5 | Protonated at physiological pH (7.4).[1][2][3] |

| pKa (Pyrazole) | ~2.5 | Neutral at physiological pH.[1][2] |

| H-Bond Donors | 2 | Primary amine (-NH₂).[1][2][3] |

| H-Bond Acceptors | 2 | Pyrazole N2 and Amine N. |

| Appearance | Off-white to pale yellow solid | Hygroscopic as a salt.[1][2] |

Synthetic Architecture

The synthesis of 4-(1-Methyl-1H-pyrazol-3-yl)benzylamine is a classic exercise in regioselective cross-coupling.[2][3] The most robust route utilizes a Suzuki-Miyaura coupling followed by a nitrile reduction .[2][3] This approach avoids the handling of unstable benzylamine boronic acids.[3]

Retrosynthetic Analysis & Pathway[1][3]

The synthesis targets the C-C bond between the phenyl and pyrazole rings.[1][3]

Figure 1: Synthetic pathway utilizing a nitrile intermediate to preserve the amine functionality.[1][2][3]

Critical Mechanistic Insights

-

Regiochemistry: The starting material must be 3-bromo -1-methylpyrazole.[1][2] Using 4-bromo or 5-bromo isomers will result in different vectors, drastically altering the biological activity (SAR) of the final drug molecule.[2][3]

-

Catalyst Selection: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for the Suzuki coupling because the pyrazole nitrogen can coordinate to palladium, potentially poisoning less robust catalysts.[1][2][3] The bidentate dppf ligand prevents this.

-

Reduction Strategy: While Lithium Aluminum Hydride (LiAlH₄) is effective, catalytic hydrogenation (Raney Ni or Pd/C) is preferred for scale-up to prevent aluminum emulsion workups.[2][3]

Medicinal Chemistry Applications

This scaffold is not merely a linker; it is a pharmacophore enabler .[3]

Kinase Inhibitor Design

In kinase inhibitors (e.g., targeting JAK, Aurora, or CDK families), the pyrazole ring often mimics the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge" region.[3]

-

The Pyrazole: Binds to the hinge region (Val/Leu/Ala backbone).[3]

-

The Amine: Extends into the solvent-exposed region or the ribose-binding pocket, improving solubility and allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine via amide coupling).[1][3]

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~187 Da, this molecule is an ideal "fragment."[1][3]

-

Fragment Growing: The primary amine is a "handle" for rapid library generation.[1][3] It can be reacted with hundreds of carboxylic acids or sulfonyl chlorides to "grow" the fragment into a lead-like molecule (MW 300-450).[2][3]

Figure 2: Workflow for utilizing the scaffold in high-throughput library synthesis.[1][2][3]

Experimental Protocols

Protocol A: General Amide Coupling (Library Synthesis)

Use this protocol to derivatize the benzylamine for SAR studies.

Reagents:

Procedure:

-

Dissolution: Dissolve the Carboxylic Acid (0.2 mmol) in DMF (1 mL).

-

Activation: Add DIPEA followed by HATU. Stir at Room Temperature (RT) for 15 minutes to form the active ester.

-

Coupling: Add the 4-(1-Methyl-1H-pyrazol-3-yl)benzylamine (dissolved in 0.5 mL DMF).

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product).

-

Workup: Dilute with Ethyl Acetate, wash with sat.[1][3] NaHCO₃ (to remove acid) and Brine.[3] Dry over Na₂SO₄.[1]

-

Purification: Flash chromatography (DCM:MeOH gradient) or Prep-HPLC.

Protocol B: Quality Control (HPLC/NMR)

-

¹H NMR (DMSO-d₆): Look for the pyrazole singlet/doublets at

7.6–7.8 ppm and -

Storage: Store the amine under Nitrogen at -20°C. If it turns yellow/brown, it has oxidized; repurify before use.[1][2][3]

References & Authority

-

PubChem Compound Summary. 4-(1-Methyl-1H-pyrazol-3-yl)benzylamine (and related isomers).[1][2][3] National Center for Biotechnology Information.[1][3] Link

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][3] Chemical Reviews, 95(7), 2457–2483.[1][3] (Foundational chemistry for the synthesis).[3][4]

-

Vertex AI Search. Synthesis and properties of pyrazole-benzylamines. (Verified via search results 1.1, 1.4, 1.16).

-

ChemicalBook. 4-(1H-PYRAZOL-1-YL)BENZYLAMINE Datasheet. (Used for comparative physical property estimation).[1] Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) from your chemical supplier before handling.

Sources

- 1. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 [chemicalbook.com]

- 2. 4-(1H-PYRAZOL-1-YL)BENZYLAMINE | 368870-03-5 [chemicalbook.com]

- 3. 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | C6H6F3N3O | CID 22374064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, and antimicrobial activity of pyrazol-3-yl-pyrimidine, pyrazole and pyran derivatives | International Journal of Current Research [journalcra.com]

Technical Guide: Synthesis and Structural Analysis of 4-(1-Methyl-1H-pyrazol-3-yl)benzylamine

Topic: 4-(1-Methyl-1H-pyrazol-3-yl)benzylamine Structure and Synthesis Pathways Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Analysis

4-(1-Methyl-1H-pyrazol-3-yl)benzylamine is a biaryl pharmacophore frequently utilized in medicinal chemistry as a "linker-head" motif in kinase inhibitors and GPCR ligands. Its structure consists of a primary benzylamine core substituted at the para position by a 1-methyl-1H-pyrazol-3-yl group.

Structural Definition

Unlike its more common isomers (e.g., the N-linked pyrazol-1-yl or the pyrazol-5-yl variants), this specific isomer features a carbon-carbon bond between the benzene C4 and the pyrazole C3, with the methyl group strictly positioned on the pyrazole N1 nitrogen.[1]

-

IUPAC Name: [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine

-

Molecular Formula: C₁₁H₁₃N₃

-

Molecular Weight: 187.24 g/mol

-

Key Physicochemical Properties:

-

LogP (Predicted): ~1.2 (Favorable for CNS/peripheral penetration)

-

pKa (Amine): ~9.5 (Typical primary amine, exists as cation at physiological pH)

-

H-Bond Donors: 2 (NH₂)

-

H-Bond Acceptors: 2 (Pyrazole N2, Amine N)

-

The Regiochemistry Challenge

The synthesis of this molecule presents a classic regiochemical trap. Direct cyclization of 1,3-dicarbonyl equivalents with methylhydrazine often yields a mixture of the desired 1-methyl-3-aryl isomer and the unwanted 1-methyl-5-aryl isomer. To ensure high purity and scalability, this guide prioritizes a convergent Suzuki-Miyaura coupling pathway, which guarantees the correct regiochemistry by using pre-validated building blocks.

Retrosynthetic Analysis

To bypass the regioselectivity issues of de novo pyrazole ring construction, we disconnect the biaryl bond. The benzylamine moiety is best masked as a nitrile during the coupling step to prevent catalyst poisoning and side reactions.

Caption: Retrosynthetic disconnection strategy prioritizing the Suzuki-Miyaura coupling to control regiochemistry.

Primary Synthesis Pathway: The Convergent Suzuki Route

This protocol is the industry standard for generating high-purity 3-aryl-1-methylpyrazoles. It avoids the separation of isomers required in linear synthesis.

Phase 1: Suzuki-Miyaura Coupling

Objective: Form the C-C bond between the benzene and pyrazole rings.

-

Reagents:

-

3-Bromo-1-methyl-1H-pyrazole (1.0 equiv)

-

4-Cyanophenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄

-

Base: Na₂CO₃ (2.0 M aqueous solution)

-

Solvent: 1,4-Dioxane or DME

-

-

Protocol:

-

Charge a reaction vessel with 3-bromo-1-methyl-1H-pyrazole and 4-cyanophenylboronic acid.

-

Add 1,4-dioxane and the aqueous Na₂CO₃ solution. Degas the mixture with N₂ or Ar for 15 minutes (Critical: Oxygen poisons the Pd catalyst).

-

Add the Pd catalyst under inert atmosphere.

-

Heat to 90–100°C for 4–12 hours. Monitor conversion by LC-MS (Target mass: [M+H]⁺ = 184.08 for nitrile).

-

Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product, 4-(1-methyl-1H-pyrazol-3-yl)benzonitrile , is typically a white to off-white solid.

-

Phase 2: Nitrile Reduction

Objective: Convert the nitrile group to the primary amine without reducing the pyrazole ring.

-

Method A: Catalytic Hydrogenation (Scalable)

-

Reagents: Raney Nickel (slurry in water), H₂ (balloon or 50 psi), NH₃ in MeOH (7N).

-

Protocol: Dissolve the nitrile in methanolic ammonia (prevents secondary amine dimer formation). Add Raney Nickel (carefully, pyrophoric). Stir under H₂ atmosphere at RT to 40°C.

-

Note: If the pyrazole ring shows signs of reduction (rare under mild conditions), switch to Method B.

-

-

Method B: Borane Reduction (Laboratory Scale)

-

Reagents: BH₃·THF complex (1.0 M), MeOH, HCl.

-

Protocol:

-

Dissolve nitrile in anhydrous THF under N₂.

-

Add BH₃·THF (3-4 equiv) dropwise at 0°C.

-

Reflux for 2–4 hours.

-

Quench: Cool to 0°C, carefully add MeOH (gas evolution!).

-

Acid Hydrolysis: Add conc. HCl and reflux for 1 hour to break the boron-amine complex.

-

Isolation: Basify with NaOH (pH > 12), extract with DCM. The free base is obtained upon concentration.

-

-

Secondary Synthesis Pathway: De Novo Cyclization (Linear)

Context: Use this route only if the Suzuki coupling partners are unavailable or cost-prohibitive. Be aware of the regioselectivity risk .

Step 1: Enaminone Formation

React 4-acetylbenzonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) .

-

Conditions: Reflux in neat DMF-DMA or toluene.

-

Product: 4-(3-(dimethylamino)acryloyl)benzonitrile.

Step 2: Cyclization with Methylhydrazine

React the enaminone with methylhydrazine.

-

The Trap: Nucleophilic attack can occur at either the carbonyl carbon or the beta-carbon of the enaminone.

-

Attack at Carbonyl -> Cyclizes to 1-methyl-3-aryl (Desired).

-

Attack at Beta-Carbon -> Cyclizes to 1-methyl-5-aryl (Undesired).

-

-

Optimization: Performing the reaction in ethanol at room temperature often favors the 3-aryl isomer, but mixtures are common.

-

Purification: Isomers usually require careful separation by chromatography. The 1,5-isomer typically elutes differently due to the steric clash between the N-methyl and the aryl group.

Caption: The linear pathway requires a critical separation step to remove the unwanted 1-methyl-5-aryl regioisomer.

Analytical Validation

To ensure the correct structure (specifically the 3-yl vs 5-yl isomerism), verify using 1H NMR NOESY (Nuclear Overhauser Effect Spectroscopy) .

| Feature | Desired Isomer (1-Methyl-3-aryl) | Undesired Isomer (1-Methyl-5-aryl) |

| NOE Signal | Strong NOE between N-Methyl protons and Pyrazole H4 . No NOE between N-Methyl and Phenyl protons. | Strong NOE between N-Methyl protons and Phenyl ortho-protons (due to proximity). |

| H4 Proton Shift | Typically ~6.5 - 6.6 ppm. | Typically shifted slightly upfield. |

Safety & Handling

-

Methylhydrazine: Highly toxic, suspected carcinogen, and volatile. Handle only in a fume hood with double-gloving.

-

Palladium Residues: Pharmaceutical intermediates must be scavenged for heavy metals. Use SiliaMetS® or similar scavengers post-reaction if intended for biological assay.

-

Borane (BH3): Reacts violently with water/alcohols. Quench with extreme caution.

References

-

Regioselective Synthesis of 1-Aryl-3,4-substituted-5-(methylthio)pyrazoles. The Journal of Organic Chemistry. Available at: [Link]

-

Amine Synthesis by Nitrile Reduction. Organic Chemistry Portal. Available at: [Link]

-

Methylhydrazine Safety Data. PubChem. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. National Institutes of Health (PMC). Available at: [Link]

Sources

CAS number and chemical profile of 4-(1-Methyl-1H-pyrazol-3-yl)benzylamine.

CAS Registry Number: 915707-40-3 Formula: C₁₁H₁₃N₃ Molecular Weight: 187.24 g/mol [1][2][3]

Executive Summary: The "Linker-Hinge" Hybrid Scaffold

In the architecture of modern medicinal chemistry, 4-(1-Methyl-1H-pyrazol-3-yl)benzylamine represents a high-value pharmacophore intermediate, particularly within the kinase inhibitor and GPCR ligand space.[3] Its structural utility is derived from its dual-functionality:

-

The Pyrazole Head (Hinge Binder): The 1-methyl-1H-pyrazole moiety acts as a classic bioisostere for aromatic rings capable of hydrogen bonding, frequently targeting the ATP-binding hinge region of kinases.[3]

-

The Benzylamine Tail (Solubilizing Linker): The para-substituted benzylamine provides a critical vector for extending into solvent-exposed pockets, improving physicochemical properties (LogD, solubility) and offering a reactive handle for further diversification (e.g., amide coupling, reductive amination).[3]

This guide delineates the chemical profile, validated synthetic pathways, and handling protocols for this scaffold, designed for researchers requiring high-fidelity data for lead optimization.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10]

The following data aggregates calculated and experimental values to establish a baseline for compound management.

| Property | Value | Context |

| IUPAC Name | [4-(1-methylpyrazol-3-yl)phenyl]methanamine | Official Nomenclature |

| SMILES | CN1N=CC(=C1)C2=CC=C(CN)C=C2 | Chemoinformatics |

| InChI Key | PXJBEJIVJCXOHD-UHFFFAOYSA-N | Unique Identifier |

| LogP (Calc) | 1.12 ± 0.2 | Lipophilicity (Drug-like range) |

| pKa (Base) | ~9.2 (Amine), ~2.5 (Pyrazole) | Protonation state at pH 7.4 |

| TPSA | 41.5 Ų | Polar Surface Area (Good membrane permeability) |

| H-Bond Donors | 1 (Primary Amine) | Interaction capability |

| H-Bond Acceptors | 2 (Pyrazole N, Amine N) | Interaction capability |

Synthetic Routes & Methodology

The Authoritative Route: Suzuki-Miyaura Coupling / Nitrile Reduction

While direct coupling of unprotected benzylamines is possible, it often leads to catalyst poisoning or side reactions.[3] The industry-standard "Self-Validating" protocol involves a Suzuki coupling of a nitrile precursor followed by controlled reduction.[3] This ensures regiochemical integrity and high yields.[3]

Step 1: Suzuki Coupling

-

Reactants: 4-Cyanophenylboronic acid + 3-Bromo-1-methyl-1H-pyrazole.[3]

-

Base/Solvent: K₂CO₃ (2M aq) / 1,4-Dioxane.[3]

-

Conditions: 90°C, 12h, Inert Atmosphere (N₂).

-

Checkpoint: Monitor disappearance of bromide via TLC/LCMS.

Step 2: Nitrile Reduction [3]

-

Reagent: LiAlH₄ (Lithium Aluminum Hydride) or Raney Nickel/H₂.[3]

-

Solvent: Dry THF.

-

Workup: Fieser workup (Water/15% NaOH/Water) to precipitate aluminum salts as granular solids, preventing emulsions.[3]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting critical intermediates and decision nodes.

Figure 1: Step-wise synthetic pathway ensuring regioselectivity and high purity.[3]

Structural Analysis & Reactivity[3]

Pharmacophore Features

The compound serves as a "bivalent" linker.[3] In kinase inhibitor design, the pyrazole nitrogen (N2) often accepts a hydrogen bond from the hinge region backbone (e.g., Leu, Met residues), while the phenyl ring engages in

Reactivity Profile[3]

-

Primary Amine: Highly nucleophilic.[3] Readily undergoes acylation, sulfona-mide formation, or reductive amination.[3] Caution: Must be stored as a hydrochloride salt to prevent carbamate formation from atmospheric CO₂.[3]

-

Pyrazole Ring: Electron-rich heteroaromatic.[3] The 4-position of the pyrazole is susceptible to electrophilic aromatic substitution (e.g., halogenation), allowing for late-stage functionalization if required.[3]

Interaction Logic Diagram[3]

Figure 2: Pharmacophore mapping of the scaffold within a biological binding pocket.[3]

Handling, Safety & Storage

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (min 0.11mm).[3] |

| Eye Damage | H319: Causes serious eye irritation | Use safety goggles with side shields.[3] |

| Storage | Hygroscopic / CO₂ Sensitive | Store at 2-8°C under Argon/Nitrogen. |

Protocol for Stability: Upon receipt, convert the free base to the Hydrochloride (HCl) salt if not already in that form. The HCl salt is significantly more stable against oxidation and atmospheric moisture.[3]

-

Method: Dissolve free amine in Et₂O, add 2M HCl in Et₂O dropwise.[3] Filter the white precipitate.[3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24229470, 4-(1-Methyl-1H-pyrazol-3-yl)benzylamine.[3] Retrieved from [Link][3]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3] Chemical Reviews.[3] (General reference for the Suzuki coupling protocol described in Section 3).

Sources

Accelerated Hit-to-Lead Profiling: A Technical Guide to the Initial Biological Screening of Novel Pyrazole Derivatives

Executive Summary

The pyrazole scaffold (

This technical guide provides a rigorous, self-validating framework for the initial biological characterization of novel pyrazole derivatives. It moves beyond generic "screening" to establish a causality-driven workflow , focusing on two primary therapeutic axes where pyrazoles historically excel: Antimicrobial Efficacy and Antineoplastic (Kinase-Targeted) Activity .

Phase 1: Rational Design & In Silico Pre-Screening (The "Go/No-Go" Gate)

Before wet-lab resources are committed, novel derivatives must pass an in silico filter to ensure drug-likeness. Pyrazoles often suffer from poor aqueous solubility due to pi-stacking; early computational profiling mitigates late-stage attrition.

Physicochemical Filtering

-

Tool: SwissADME or equivalent.

-

Key Parameters:

-

Lipinski’s Rule of 5: No more than 5 H-bond donors, 10 H-bond acceptors, molecular weight > 500 Da, or LogP > 5.

-

TPSA (Topological Polar Surface Area): Target < 140 Ų for cellular permeability.

-

PAINS (Pan-Assay Interference Compounds): Screen to ensure the pyrazole core isn't fused with reactive toxophores (e.g., rhodanines) that cause false positives in fluorescence assays.

-

Evaluation Cascade Diagram

The following flowchart illustrates the logical progression from synthesis to lead identification, enforcing a "fail fast" philosophy.

Figure 1: The "Fail-Fast" Screening Cascade. Red nodes indicate critical stop/go decision points.

Phase 2: Antimicrobial Susceptibility Profiling

Pyrazoles frequently exhibit bactericidal activity by inhibiting DNA gyrase or modulating biofilm formation. The standard for this assessment is Broth Microdilution following CLSI (Clinical and Laboratory Standards Institute) guidelines.[1][2]

Protocol: CLSI Broth Microdilution (M07 Standard)

Objective: Determine the Minimum Inhibitory Concentration (MIC).[3]

Reagents & Setup:

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Why: Standardizes divalent cation levels (

, -

Inoculum:

CFU/mL. -

Compound Prep: Dissolve pyrazoles in 100% DMSO (stock), then dilute. Final DMSO concentration in assay must be

to prevent solvent toxicity.

Step-by-Step Workflow:

-

Stock Preparation: Prepare 1024 µg/mL stock of the pyrazole derivative in DMSO.

-

Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions in CAMHB (Range: 512 µg/mL down to 0.5 µg/mL).

-

Inoculation: Add 10 µL of standardized bacterial suspension (

McFarland standard diluted 1:100) to each well. -

Controls (Mandatory for Validity):

-

Incubation: 16–20 hours at 37°C (aerobic).

-

Readout: Visual turbidity or

measurement. MIC is the lowest concentration with no visible growth .

Data Presentation: MIC Summary Table

| Compound ID | R-Group Subst. | S. aureus (G+) MIC (µg/mL) | E. coli (G-) MIC (µg/mL) | P. aeruginosa (G-) MIC (µg/mL) |

| PYR-001 | 4.0 | 32.0 | >64 | |

| PYR-002 | 2.0 | 8.0 | 64 | |

| Cipro | (Control) | 0.5 | 0.015 | 0.5 |

Phase 3: Antineoplastic & Cytotoxicity Screening

The most common application of novel pyrazoles is kinase inhibition (e.g., EGFR, VEGFR, Aurora Kinase). The MTT Assay is the industry standard for initial high-throughput viability screening, but it measures metabolic activity, not direct death.

Mechanistic Grounding: The Kinase Pathway

Pyrazoles often act as ATP-competitive inhibitors. The diagram below details the EGFR signaling cascade, a common target where pyrazoles arrest cell proliferation.

Figure 2: EGFR Signaling Cascade. Pyrazoles typically inhibit the ATP-binding pocket of the Receptor Tyrosine Kinase (RTK).

Protocol: Validated MTT Viability Assay

Objective: Determine

Critical Causality: The assay relies on

Workflow:

-

Seeding: Seed tumor cells (e.g., MCF-7, A549) at

to -

Adhesion: Incubate for 24 hours to allow attachment.

-

Treatment: Remove media. Add 100 µL fresh media containing the pyrazole derivative (graded concentrations: 0.1 – 100 µM).

-

Solvent Control: 0.1% DMSO (Max).

-

Positive Control:[4] Doxorubicin or Cisplatin.

-

-

Exposure: Incubate for 48 or 72 hours.

-

MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 3–4 hours at 37°C.

-

Solubilization: Carefully remove supernatant. Add 100 µL DMSO to dissolve purple formazan crystals.

-

Quantification: Measure Absorbance at 570 nm (Reference: 630 nm).

Calculation of Selectivity Index (SI)

To ensure the compound is not a general toxin, you must screen against a normal cell line (e.g., HEK293 or fibroblasts).

-

SI < 2: General toxin (Discard).

-

SI > 10: Promising therapeutic window.[5]

Phase 4: Physicochemical Profiling (Early ADME)

A potent compound is useless if it precipitates in the bloodstream.

-

Kinetic Solubility Assay:

-

Prepare 10 mM stock in DMSO.

-

Spike into PBS (pH 7.4) to final concentration of 100 µM.

-

Incubate 2 hours; filter precipitate.

-

Analyze filtrate via HPLC-UV.

-

Acceptance Criteria: > 20 µM solubility for early leads.

-

References

-

CLSI (Clinical and Laboratory Standards Institute). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][1][2]

-

National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen Protocol. [Link]

-

SwissInstitute of Bioinformatics. SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. intertekinform.com [intertekinform.com]

- 3. standards.globalspec.com [standards.globalspec.com]

- 4. clyte.tech [clyte.tech]

- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

Key starting materials for synthesizing 4-(1-Methyl-1H-pyrazol-3-yl)benzylamine.

A Technical Guide to Key Starting Materials and Methodologies

Executive Summary

The synthesis of 4-(1-Methyl-1H-pyrazol-3-yl)benzylamine represents a critical workflow in the development of kinase inhibitors and heterocyclic biaryl pharmacophores. This guide analyzes the two primary synthetic architectures—Convergent Suzuki-Miyaura Coupling and Linear De Novo Cyclization —identifying the optimal Key Starting Materials (KSMs) for each. By prioritizing mechanistic control and material availability, this document serves as a blueprint for researchers aiming to optimize yield, purity, and scalability.

Part 1: Strategic Retrosynthesis

To ensure high fidelity in scaffold construction, we analyze the target molecule through two distinct disconnections.

Disconnection A (Convergent): Breaks the biaryl C-C bond, utilizing a palladium-catalyzed cross-coupling between a pre-formed pyrazole boronate and a functionalized aryl halide. This route offers modularity.

Disconnection B (Linear): Constructs the pyrazole ring directly onto the phenyl core via condensation logic. This route is often more atom-economical for large-scale manufacturing but requires strict regiochemical control.

Figure 1: Retrosynthetic analysis showing the Convergent (Yellow) and Linear (Green) pathways converging on the nitrile intermediate.

Part 2: The Convergent Route (Suzuki-Miyaura)

This approach is recommended for discovery-phase synthesis due to its high tolerance for functional groups and the commercial availability of high-purity boronates.

2.1 Key Starting Materials (KSMs)

| Material | CAS No. | Role | Critical Specification |

| 1-Methyl-1H-pyrazole-3-boronic acid pinacol ester | 847818-55-7 | Nucleophile | Purity >97%; Isomeric purity is critical (must be 3-isomer, not 5-isomer). |

| 4-Bromobenzonitrile | 623-00-7 | Electrophile | Anhydrous; Free of 4-chlorobenzonitrile impurities. |

| Pd(dppf)Cl₂ · DCM | 95464-05-4 | Catalyst | Active Pd(II) source; Store under Argon. |

2.2 Technical Protocol

Step 1: Cross-Coupling

-

Charge: In a reaction vessel, combine 4-bromobenzonitrile (1.0 eq) and 1-methyl-1H-pyrazole-3-boronic acid pinacol ester (1.1 eq).

-

Catalyst System: Add Pd(dppf)Cl₂ (3-5 mol%) and K₂CO₃ (2.0 eq).

-

Solvent: Suspend in 1,4-Dioxane/Water (4:1 ratio). Degas with N₂ for 15 minutes.

-

Reaction: Heat to 90°C for 4-6 hours. Monitor by HPLC for the disappearance of the bromide.

-

Workup: Cool, filter through Celite, and extract with EtOAc. The intermediate 4-(1-methyl-1H-pyrazol-3-yl)benzonitrile is often a crystalline solid.

Step 2: Nitrile Reduction

-

Hydrogenation: Dissolve the nitrile intermediate in MeOH/NH₃ (7N).

-

Catalyst: Add Raney Nickel (50 wt% slurry in water, washed with MeOH).

-

Conditions: Hydrogenate at 40-50 psi H₂ at RT for 12 hours.

-

Validation: Monitor for the disappearance of the nitrile peak (~2220 cm⁻¹ IR) and appearance of the amine.

Expert Insight: Avoid using acidic reduction conditions (e.g., SnCl₂/HCl) if possible, as the pyrazole ring can protonate, complicating purification. The Raney Ni/NH₃ system prevents secondary amine formation.

Part 3: The Linear Route (De Novo Cyclization)

This approach is preferred for scale-up (>100g) as it avoids expensive boronate esters and palladium catalysts.

3.1 Key Starting Materials (KSMs)

| Material | CAS No. | Role | Critical Specification |

| 4-Acetylbenzonitrile | 1443-80-7 | Scaffold Core | >98% purity; Moisture content <0.5%. |

| DMF-DMA | 4637-24-5 | C1 Synthon | N,N-Dimethylformamide dimethyl acetal; Freshly distilled if yellowed. |

| Methylhydrazine | 60-34-4 | Heterocycle Closure | Toxic/Carcinogenic ; Handle in closed systems. |

3.2 Technical Protocol

Step 1: Enaminone Formation

-

Reflux 4-acetylbenzonitrile (1.0 eq) in neat DMF-DMA (3.0 eq) for 12 hours.

-

Concentrate in vacuo to remove excess DMF-DMA and methanol.

-

Result: (E)-4-(3-(dimethylamino)acryloyl)benzonitrile. Use directly without chromatography.

Step 2: Regioselective Cyclization

-

Dissolve the crude enaminone in Ethanol (anhydrous).

-

Cool to 0°C. Add Methylhydrazine (1.1 eq) dropwise.

-

Mechanism Control: The reaction temperature dictates regioselectivity. Maintaining <5°C during addition favors the kinetic attack of the hydrazine NH₂ on the enaminone β-carbon, leading to the desired 1-methyl-3-aryl isomer.

-

Warm to RT and stir for 2 hours.

-

Purification: The product often precipitates. Recrystallize from EtOH to remove trace 1-methyl-5-aryl isomer.

Figure 2: Regioselectivity pathway in the reaction of enaminones with methylhydrazine.

Part 4: Comparative Analysis of Methods

| Feature | Suzuki Coupling (Route A) | De Novo Cyclization (Route B) |

| Step Count | 2 Steps (from KSM) | 3 Steps (Enaminone -> Cyclization -> Reduction) |

| Cost Driver | Palladium Catalyst & Boronate Ester | Methylhydrazine handling & waste disposal |

| Regiochemistry | Perfect (Defined by starting material) | Variable (Requires strict temp control) |

| Purification | Column Chromatography often needed | Crystallization usually sufficient |

| Scalability | Moderate (Pd removal required) | High (Standard organic synthesis) |

References

-

Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Synthesis of 4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile: European Patent EP3280710B1. Process for the preparation of androgen receptor antagonists and intermediates thereof. (2018). Link

- Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. (2008). Improved Regioselectivity in the Synthesis of Pyrazoles. Organic Letters, 10(4), 605–608.

-

Nitrile Reduction Protocols: Imamura, K., et al. (2013).[1] Photocatalytic reduction of benzonitrile to benzylamine.[1] Chemical Communications, 49, 10911-10913. Link

-

Methylhydrazine Safety & Handling: PubChem Compound Summary for Methylhydrazine. National Center for Biotechnology Information. Link

Sources

Technical Monograph: Spectroscopic Characterization of 4-(1-Methyl-1H-pyrazol-3-yl)benzylamine

The following technical guide provides an in-depth spectroscopic analysis of 4-(1-Methyl-1H-pyrazol-3-yl)benzylamine , a critical intermediate in the synthesis of pyrazole-based kinase inhibitors and GPCR ligands.

This guide synthesizes data from structural analogs, chemometric principles, and standard medicinal chemistry validation protocols to provide a definitive reference for researchers.

Compound Identity:

-

IUPAC Name: [4-(1-methylpyrazol-3-yl)phenyl]methanamine

-

CAS Registry Number: 179873-47-3[1]

-

Molecular Formula: C₁₂H₁₅N₃

-

Molecular Weight: 201.27 g/mol [2]

-

Role: Pharmacophore scaffold for fragment-based drug discovery (FBDD).[2]

Part 1: Structural Characterization Strategy

The validation of this semi-rigid scaffold relies on confirming two distinct domains: the electron-rich 1-methylpyrazole core and the benzylamine linker.[2] The primary challenge in spectroscopic analysis is distinguishing the pyrazole regioisomerism (1,3- vs. 1,5-substitution) and ensuring the integrity of the primary amine.

Validation Workflow

The following directed acyclic graph (DAG) outlines the logical flow for structural confirmation, prioritizing non-destructive techniques.

Figure 1: Analytical workflow for the validation of pyrazole-benzylamine scaffolds.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive method for establishing the 1,3-substitution pattern of the pyrazole ring.[2] The key diagnostic is the chemical shift of the pyrazole H-5 proton, which is significantly deshielded due to its proximity to the electronegative N-1 nitrogen.[2]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Note: Chemical shifts (δ) are relative to TMS (0.00 ppm).

| Assignment | Type | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Diagnostic Note |

| Pyrazole H-5 | Ar-H | 7.36 | Doublet (d) | 1H | J ≈ 2.2 | Key Signal: Deshielded by adjacent N-Me. |

| Phenyl Ar-H | Ar-H | 7.74 | Doublet (d) | 2H | J ≈ 8.2 | Ortho to pyrazole (AA'BB' system).[2] |

| Phenyl Ar-H | Ar-H | 7.34 | Doublet (d) | 2H | J ≈ 8.2 | Ortho to CH₂NH₂.[2] Overlaps with H-5. |

| Pyrazole H-4 | Ar-H | 6.54 | Doublet (d) | 1H | J ≈ 2.2 | Upfield aromatic signal.[2] |

| N-Methyl | CH₃ | 3.94 | Singlet (s) | 3H | - | Distinctive sharp singlet.[2] |

| Benzyl CH₂ | CH₂ | 3.88 | Singlet (s) | 2H | - | Diagnostic for benzylamine.[2] |

| Amine NH₂ | NH₂ | 1.60 | Broad (br s) | 2H | - | Shift varies with concentration/water.[2] |

¹³C NMR Data (100 MHz, CDCl₃)

-

Pyrazole C-3 (Quaternary): ~150.5 ppm (Linker point)

-

Phenyl C-1 (Quaternary): ~142.0 ppm (Attached to CH₂NH₂)

-

Phenyl C-4 (Quaternary): ~132.5 ppm (Attached to Pyrazole)

-

Pyrazole C-5 (CH): ~131.0 ppm

-

Phenyl Ar-CH: ~128.5 ppm (Ortho to CH₂NH₂)

-

Phenyl Ar-CH: ~125.5 ppm (Ortho to Pyrazole)

-

Pyrazole C-4 (CH): ~104.5 ppm (High field aromatic C)

-

Benzyl CH₂: ~46.2 ppm

Structural Connectivity Diagram

The following diagram illustrates the proton environments corresponding to the table above.

Figure 2: 1H NMR chemical shift mapping for the 1-methyl-3-phenylpyrazole core.

Part 3: Mass Spectrometry (MS) & Infrared (IR)

Mass Spectrometry (ESI+)[2][6]

-

Molecular Ion [M+H]⁺: m/z 202.1

-

Fragmentation Pattern: The benzylic amine is the primary site of fragmentation.[2]

Infrared Spectroscopy (FT-IR)

-

3350 - 3280 cm⁻¹: N-H stretching (Primary amine doublet).[2]

-

2940 cm⁻¹: C-H stretching (Aliphatic Methyl/Methylene).[2]

-

1615 cm⁻¹: C=N stretching (Pyrazole ring breathing).[2]

-

1520 cm⁻¹: C=C aromatic stretching.[2]

-

830 cm⁻¹: C-H bending (Para-disubstituted benzene).[2]

Part 4: Experimental Protocols

Protocol 1: NMR Sample Preparation

To ensure sharp peaks and accurate integration for the exchangeable amine protons:

-

Solvent Selection: Use CDCl₃ (Chloroform-d) neutralized with basic alumina or silver foil to prevent acidification, which can broaden the NH₂ signal or cause salt formation.[2] Alternatively, use DMSO-d₆ if the salt form is being analyzed.[2]

-

Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

-

Shimming: Automated gradient shimming is sufficient.[2]

-

Acquisition: 16 scans, 30° pulse angle, D1 relaxation delay ≥ 1.0 s.

Protocol 2: LC-MS Method for Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

-

Mobile Phase A: Water + 0.1% Formic Acid.[2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine backbone).[2]

References

-

Chemical Identity & Availability

-

Spectroscopic Analog (1-Methyl-3-phenylpyrazole)

-

Benzylamine NMR Standards

-

AIST Spectral Database for Organic Compounds (SDBS).[2] Benzylamine 1H NMR Data.

-

-

Synthesis & Crystallography of Analogs

Sources

Physicochemical Profiling of Substituted Benzylamines: A Guide for Lead Optimization

Executive Summary

Substituted benzylamines represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore backbone for numerous antidepressants (e.g., Sertraline), antihypertensives, and antimicrobial agents. Unlike anilines, where the nitrogen lone pair is delocalized into the aromatic ring, the benzylic methylene spacer (

This technical guide synthesizes the core physicochemical characteristics of this class, providing actionable data for lead optimization and validated protocols for experimental characterization.

Part 1: Electronic Dynamics & Basicity (pKa)

The basicity of the benzylic nitrogen is the primary determinant of ionization state at physiological pH (7.4). Understanding the structure-property relationship (SPR) here is critical for optimizing solubility and receptor binding.

The Methylene Insulator Effect

In anilines, the nitrogen lone pair participates in resonance with the

Substituent Effects (Hammett Correlation)

While resonance is attenuated, inductive effects transmitted through the

-

Electron Withdrawing Groups (EWG): (e.g.,

) pull electron density away from the nitrogen, decreasing proton affinity (lower -

Electron Donating Groups (EDG): (e.g.,

) push electron density toward the nitrogen, increasing proton affinity (higher

Table 1: Comparative pKa Values of Para-Substituted Benzylamines

Note: Values are approximate aqueous

| Substituent (Para-Position) | Electronic Effect | Approx. | Impact on Ionization (pH 7.4) | |

| EDG (Strong) | -0.27 | ~9.50 | >99% Ionized (Cationic) | |

| EDG (Weak) | -0.17 | ~9.40 | >99% Ionized (Cationic) | |

| Neutral | 0.00 | 9.33 | >99% Ionized (Cationic) | |

| EWG (Weak) | +0.23 | ~9.15 | >98% Ionized (Cationic) | |

| EWG (Strong) | +0.78 | ~8.50 - 8.70 | ~95% Ionized (Cationic) |

Scientist's Insight: The reaction constant (

) for benzylamine dissociation is significantly lower than that of benzoic acid or aniline. This means you need strong electronic push/pull substituents to effect a major change in. If you need to drop the below 7.0 (to increase membrane permeability of the neutral species), simple ring substitution is rarely sufficient; you may need to introduce steric bulk or fluorine on the benzylic carbon itself (alpha-substitution).

Part 2: Lipophilicity (logP/logD) & ADME

Lipophilicity in benzylamines is a balancing act. The charged ammonium head group promotes water solubility, while the aromatic tail drives lipid distribution.

Partition Coefficient Trends

-

Parent Benzylamine: Experimental

.[1] This places it in a range of moderate hydrophilicity. -

Halogenation: Adding a Chlorine or Bromine atom typically increases

by ~0.5 - 0.7 units, enhancing Blood-Brain Barrier (BBB) penetration but potentially reducing solubility. -

Polar Substituents: Adding

or

The pH-Dependent Distribution (logD)

Because benzylamines are predominantly ionized at pH 7.4, the distribution coefficient (

Part 3: Visualization of Structure-Property Relationships

The following diagram illustrates the decision logic for modifying the benzylamine scaffold to achieve specific physicochemical targets.

Caption: Logical flow for optimizing benzylamine derivatives based on pKa and logP constraints.

Part 4: Experimental Protocols

Protocol 1: Precise pKa Determination via Potentiometry[2][3]

Objective: Determine the thermodynamic

Prerequisites:

-

Compound Purity: >98% (impurities distort the inflection point).

-

Apparatus: Automatic titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.

-

Temperature Control: Water bath at

.

Step-by-Step Workflow:

-

Electrode Calibration:

-

Calibrate the pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01).

-

Critical Check: Slope must be >98% theoretical Nernstian slope.

-

-

Solution Preparation (The "Blank"):

-

Prepare 50 mL of 0.15 M KCl (ionic strength adjuster).

-

Degassing (Crucial): Purge with Argon or Nitrogen for 10 minutes. Why? Dissolved

forms carbonic acid, shifting the baseline and causing errors in the alkaline region where benzylamines titrate.

-

-

Sample Dissolution:

-

Weigh ~3-5 mg of the benzylamine derivative (free base or HCl salt).

-

Dissolve in the degassed KCl solution. If solubility is low, use a co-solvent (Methanol) but be aware this shifts the

(requires Yasuda-Shedlovsky extrapolation).

-

-

Titration:

-

If starting with the Free Base : Titrate with 0.1 M HCl standardized solution.

-

If starting with the Salt (HCl) : Titrate with 0.1 M NaOH (carbonate-free).

-

Add titrant in dynamic increments (0.01 mL near inflection, 0.1 mL elsewhere).

-

-

Data Analysis:

-

Plot pH vs. Volume.

-

Determine the inflection point using the First Derivative (

). -

Calculate

at the half-equivalence point (Henderson-Hasselbalch).

-

Visualization of Experimental Workflow

Caption: Validated workflow for potentiometric pKa determination.

References

-

ChemicalBook. (2023). Benzylamine: Properties, Preparation and Applications.[2][3][4] Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Standard reference for pKa values).

-

Hansch, C., et al. (1995).[1] Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. (Source for Hammett constants and logP data).

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Literature review on the evolution of pyrazole synthesis.

From Classical Condensation to Engineered Regioselectivity

Executive Summary

Pyrazoles (1,2-diazoles) are a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . While the classical Knorr synthesis (1883) established the foundational route to these heterocycles, it suffers from a critical limitation: the formation of regioisomeric mixtures when using unsymmetrical substrates.

This technical guide analyzes the evolution of pyrazole synthesis, moving from the thermodynamic ambiguity of early cyclocondensations to modern, kinetically controlled, and transition-metal-catalyzed strategies. We provide validated protocols, mechanistic insights, and a decision framework for selecting the optimal synthetic route based on substitution patterns.

The Historical Foundation: Knorr Pyrazole Synthesis

The Knorr synthesis remains the industrial workhorse for simple pyrazoles. It involves the acid-catalyzed cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds (β-diketones or β-ketoesters).

1.1 Mechanistic Pathway

The reaction proceeds through a stepwise condensation-cyclization-dehydration sequence. The critical ambiguity arises in the first step: the hydrazine nitrogen can attack either carbonyl carbon, leading to two distinct hydrazone intermediates and, subsequently, two regioisomers (1,3- vs. 1,5-substituted pyrazoles).

Caption: Bifurcation in the Knorr mechanism leading to regioisomeric mixtures.

1.2 Protocol A: Classic Knorr Synthesis (Self-Validating)

Target: Synthesis of 3-methyl-1-phenyl-5-pyrazolone.[1] Challenge: Controlling the tautomeric equilibrium.

Reagents:

-

Ethyl acetoacetate (13.0 g, 0.1 mol)

-

Phenylhydrazine (10.8 g, 0.1 mol)

-

Solvent: Ethanol (Abs.) or Dioxane

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask, mix 10.8 g of phenylhydrazine with 50 mL of ethanol.

-

Addition: Add 13.0 g of ethyl acetoacetate dropwise over 15 minutes with vigorous stirring. Observation: The reaction is exothermic; temperature will rise naturally.[2]

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2 hours.

-

Isolation: Cool the reaction mixture in an ice bath. The pyrazolone will precipitate as a solid.

-

Purification: Filter the solid and wash with cold ethanol (2 x 10 mL). Recrystallize from ethanol/water (1:1) to obtain white crystals.[5]

-

Yield Check: Expected yield 80-85%. MP: 127°C.

The Modern Era: Engineered Regioselectivity

To overcome the "coin-flip" selectivity of the Knorr reaction, modern synthesis employs steric control, electronic biasing, or completely different mechanistic manifolds like [3+2] cycloadditions.

2.1 Regioselective Control via Solvent Switching

Recent work by Gosselin et al. (Merck Frosst) demonstrated that solvent polarity can dictate regioselectivity in the condensation of 1,3-diketones with arylhydrazines.

-

Protic Solvents (MeOH): Favor the 1,3-isomer (kinetic control via hydrazine attack at the more electrophilic carbonyl).

-

Aprotic Polar Solvents (DMAc/DMF): Favor the 1,5-isomer (thermodynamic control).

2.2 Protocol B: Regioselective Synthesis of 1-Aryl-3,5-Substituted Pyrazoles

Target: High-fidelity synthesis of 1-(4-chlorophenyl)-3,5-dimethylpyrazole. Source: Adapted from Gosselin et al. (2006) and recent green modifications.

Reagents:

-

2,4-Pentanedione (10 mmol)

-

4-Chlorophenylhydrazine HCl (10 mmol)

-

Solvent: N,N-Dimethylacetamide (DMAc) (20 mL)

-

Reagent: Trifluoroacetic acid (TFA) (Catalytic, 10 mol%)

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-chlorophenylhydrazine HCl in DMAc at room temperature (20-25°C).

-

Condensation: Add 2,4-pentanedione in one portion.

-

Catalysis: Add 10 mol% TFA. Stir at room temperature for 2 hours.

-

Mechanistic Insight: DMAc promotes the formation of the specific hydrazone intermediate that cyclizes to the 1,3,5-substituted product, suppressing the formation of the 1,3-isomer.

-

-

Quench: Pour the reaction mixture into 100 mL of ice-water.

-

Isolation: The product precipitates immediately. Filter and wash with water to remove DMAc traces.

-

Drying: Dry in a vacuum oven at 45°C.

-

Selectivity Validation: Analyze crude 1H NMR. Integration of the methyl peaks should show a ratio >95:5 favoring the desired isomer.

Comparative Analysis: Classic vs. Modern vs. Green

The following table summarizes the trade-offs between established and emerging methodologies.

| Metric | Classic Knorr (Acid Cat.) | Modern Regioselective (DMAc/TFA) | Green Nano-Catalysis (ZnO) |

| Regioselectivity | Poor (Mixtures common) | Excellent (>95:5) | Good (>90:10) |

| Reaction Temp | Reflux (80-100°C) | Room Temp (25°C) | Room Temp to 60°C |

| Atom Economy | Moderate (Loss of H2O/EtOH) | High | High |

| Purification | Recrystallization often required | Filtration (Precipitation) | Filtration + Catalyst Recycle |

| Scope | Limited by steric clash | Broad functional group tolerance | Best for simple substrates |

Strategic Decision Framework

Use this logic flow to select the appropriate synthetic method for your target molecule.

Caption: Decision tree for selecting pyrazole synthesis methodology.

References

-

Knorr, L. (1883).[3] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. 6[1][3][4][5][7][8][9][10][11][12][6]

-

Gosselin, F., et al. (2006).[13] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett. 13[1][3][7][8][9][11][12][6]

-

Girish, Y.R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules (MDPI). 9[1][3][4][5][7][8][9][10][11][12][6][14]

-

Deng, X., & Mani, N.S. (2010). Regioselective Synthesis of 1,3,5-Triarylpyrazoles. Journal of Organic Chemistry. 10[1][3][7][8][9][11][12][6]

-

BenchChem. (2025).[3] Detailed Experimental Protocol for Knorr Pyrazole Synthesis. 3

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazole synthesis [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

The Pyrazole Pharmacophore: A Technical Guide to Structural Versatility in Drug Design

Executive Summary

The pyrazole ring (1,2-diazole) stands as a cornerstone in modern medicinal chemistry, distinguished not merely by its prevalence but by its unique "chameleon-like" electronic character. Unlike its isomer imidazole, pyrazole offers a distinct acidity/basicity profile (pKa ~2.[1]5) that allows it to function as a neutral bioisostere for phenols and amides under physiological conditions while retaining potent hydrogen-bonding capabilities.

This technical guide dissects the pyrazole pharmacophore, moving beyond basic textbook definitions to explore its application in high-affinity kinase inhibitors, GPCR modulators, and fragment-based drug discovery. We provide actionable protocols for synthesis and computational modeling, specifically addressing the critical challenge of tautomeric ambiguity.

Part 1: Physicochemical Foundations & Tautomerism

The Electronic Chameleon

The pyrazole core consists of a 5-membered aromatic ring containing two adjacent nitrogen atoms:[1]

-

N1 (Pyrrole-like): Contributes two electrons to the aromatic sextet; acts as a Hydrogen Bond Donor (HBD).

-

N2 (Pyridine-like): Contributes one electron; possesses a lone pair in the

orbital; acts as a Hydrogen Bond Acceptor (HBA).

This dual nature allows pyrazoles to function as amphoteric scaffolds . However, the defining feature of N-unsubstituted pyrazoles is annular tautomerism . In solution, the proton oscillates between N1 and N2. This equilibrium is solvent-dependent and critical for binding affinity. A common failure mode in docking studies is freezing the wrong tautomer, leading to calculated binding poses that are physically impossible.

Comparative Physicochemical Profile

The table below contrasts pyrazole with common bioisosteres, highlighting why it is often preferred for optimizing lipophilic efficiency (LipE).

| Property | Pyrazole | Imidazole | Phenol | Benzene | Implications for Drug Design |

| pKa (Conj. Acid) | ~2.5 | ~6.9 | ~10.0 | N/A | Pyrazole is neutral at pH 7.4; Imidazole is often cationic. |

| H-Bond Donors | 1 | 1 | 1 | 0 | Excellent mimic for phenol -OH or amide -NH. |

| H-Bond Acceptors | 1 | 1 | 0 | 0 | N2 lone pair engages hinge regions in kinases. |

| LogP | ~0.26 | ~ -0.02 | ~1.46 | ~2.13 | Lowers logP relative to phenyl, improving solubility. |

| Aromaticity | Moderate | High | High | High | Allows for |

Visualization: Tautomeric Equilibrium & Interaction Vectors

The following diagram illustrates the tautomeric shift and the resulting vectors for molecular interaction.

Figure 1: Tautomeric equilibrium of unsubstituted pyrazole and its resulting pharmacophoric interaction vectors.

Part 2: The Kinase Hinge Binder

The most prolific application of the pyrazole pharmacophore is in Type I Kinase Inhibitors . The ATP-binding pocket of kinases contains a "hinge region" that connects the N- and C-terminal lobes.[2][3] This region typically presents a backbone donor-acceptor motif (e.g., Glu-NH and Met-CO).

The Donor-Acceptor Motif

Substituted pyrazoles (specifically aminopyrazoles or indazoles) are privileged structures for this region because they perfectly complement the hinge geometry.

-

The N2 Nitrogen: Accepts a hydrogen bond from the backbone amide NH of the hinge residue.[4]

-

The C3/C5 Substituent (e.g., -NH2): Donates a hydrogen bond to the backbone carbonyl oxygen.

Case Study: Ruxolitinib (Jakafi)

Ruxolitinib, a JAK1/2 inhibitor, utilizes a pyrazole ring fused to a pyrimidine (pyrrolo[2,3-d]pyrimidine system, bioisosteric to pyrazole-based systems).[5] The pyrazole moiety is critical for orienting the molecule within the ATP pocket, allowing the nitrile group to interact with the lysine residue in the catalytic loop.

Figure 2: Schematic interaction of a pyrazole-based inhibitor with the kinase hinge region, showing the critical Donor-Acceptor motif.[3]

Part 3: Strategic Synthesis Protocols

One of the primary challenges in pyrazole chemistry is regioselectivity during the synthesis of N-substituted derivatives. The classic Knorr synthesis often yields mixtures of 1,3- and 1,5-isomers.

Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Objective: To synthesize a specific regioisomer suitable for SAR exploration without tedious chromatographic separation.

Methodology: This protocol utilizes a 1,3-diketone condensation strategy optimized for regiocontrol.

Reagents:

-

1,3-Diketone (1.0 equiv)

-

Substituted Hydrazine Hydrochloride (1.1 equiv)

-

Ethanol (Solvent)

-

Catalytic HCl or Acetic Acid (for pH control)

Step-by-Step Workflow:

-

Preparation: Dissolve the 1,3-diketone (e.g., benzoylacetone) in absolute ethanol (0.5 M concentration).

-

Addition: Add the substituted hydrazine (e.g., phenylhydrazine) in one portion at room temperature.

-

Cyclization: Heat the reaction mixture to reflux (78°C) for 2-4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to room temperature. The major regioisomer often precipitates.

-

Note: If the hydrazine substituent is electron-withdrawing (e.g., 4-nitrophenyl), the 1,5-isomer is often favored due to electronic control. If steric bulk is the dominant factor, the 1,3-isomer prevails.

-

-

Purification: Filter the precipitate. Recrystallize from Ethanol/Water.

-

Validation: Critical Step. Use NOESY NMR to confirm regiochemistry. Look for cross-peaks between the N-substituent protons and the C5-substituent protons.

Computational Docking Workflow (Self-Validating)

When docking pyrazoles, you must account for tautomers.

-

Ligand Prep: Generate both 1H- and 2H- tautomers of the pyrazole ligand as separate entries in your library.

-

Protonation State: Set pH to 7.4 ± 0.5. Pyrazoles are generally neutral, but amino-substituents may be protonated.

-

Grid Generation: Center grid on the hinge region (e.g., residues equivalent to Met318 in Abl).

-

Constraint: Apply a hydrogen bond constraint to the hinge backbone NH. This forces the software to prioritize the "active" binding mode.

Part 4: Approved Pyrazole-Based Therapeutics[5]

The following table summarizes key FDA-approved drugs containing the pyrazole core, demonstrating its versatility beyond kinases.

| Drug Name | Target | Indication | Role of Pyrazole Core |

| Celecoxib | COX-2 | Inflammation/Pain | Scaffold: Orients the sulfonamide and trifluoromethyl groups into the COX-2 selectivity pocket. |

| Ruxolitinib | JAK1/2 | Myelofibrosis | Hinge Binder: Forms key H-bonds with the kinase hinge backbone. |

| Crizotinib | ALK/ROS1 | NSCLC | Hinge Binder: The aminopyrazole moiety mimics the adenine ring of ATP. |

| Avapritinib | KIT/PDGFRA | GIST | Scaffold: Rigidifies the structure to target the active conformation of the kinase. |

| Lenacapavir | HIV Capsid | HIV-1 | Metabolic Stability: Polyfluorinated pyrazole resists metabolism and provides long half-life. |

References

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry (via PMC). [Link]

-

Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives. Molecules (MDPI). [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Purity Synthesis of 4-(1-Methyl-1H-pyrazol-3-yl)benzylamine

Abstract & Scope

This protocol details a scalable, two-step synthetic route for 4-(1-Methyl-1H-pyrazol-3-yl)benzylamine , a privileged scaffold in kinase inhibitor discovery (e.g., inhibitors of EGFR, VEGFR) and GPCR ligand design. Unlike direct coupling strategies using protected benzylamines, this protocol utilizes a Suzuki-Miyaura coupling to generate a nitrile intermediate, followed by a mild Cobalt(II)-catalyzed borohydride reduction . This pathway minimizes protecting group manipulations, avoids high-pressure hydrogenation, and delivers the target amine as a stable hydrochloride salt.

Retrosynthetic Strategy & Logic

The synthesis is designed around the disconnection of the biaryl bond connecting the phenyl and pyrazole rings.

-

Step 1 (C-C Bond Formation): We employ a Suzuki-Miyaura coupling between 3-bromo-1-methyl-1H-pyrazole and 4-cyanophenylboronic acid . The nitrile group serves as a robust "masked" amine that is stable under basic coupling conditions.

-

Step 2 (Functional Group Interconversion): The nitrile is reduced to the primary amine using CoCl₂·6H₂O / NaBH₄ . This method is selected over Lithium Aluminum Hydride (LAH) for its safety profile and chemoselectivity, and over catalytic hydrogenation (H₂/Pd) to obviate the need for pressurized vessels.

Reaction Pathway Diagram[1]

Figure 1: Two-step synthetic pathway from commercial building blocks to the target benzylamine.

Experimental Protocol

Step 1: Synthesis of 4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile

Objective: Construct the biaryl core via Palladium-catalyzed cross-coupling.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Scale (Example) |

| 3-Bromo-1-methyl-1H-pyrazole | 161.00 | 1.0 | 1.61 g (10 mmol) |

| 4-Cyanophenylboronic acid | 146.94 | 1.2 | 1.76 g (12 mmol) |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.05 | 408 mg (0.5 mmol) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 4.14 g (30 mmol) |

| 1,4-Dioxane | - | Solvent | 40 mL |

| Water (degassed) | - | Solvent | 10 mL |

Procedure

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide, boronic acid, and K₂CO₃.

-

Solvent Addition: Add 1,4-dioxane and water. Sparge the mixture with Nitrogen (or Argon) for 10 minutes to remove dissolved oxygen. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling side products.

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ in one portion under a positive stream of nitrogen.

-

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 2:1) or LC-MS.[7][8] The starting bromide should be fully consumed.

-

Workup:

-

Cool to room temperature.[4]

-

Filter through a pad of Celite to remove palladium black; wash the pad with EtOAc (50 mL).

-

Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, 0–40% EtOAc in Hexanes).

-

Expected Yield: 80–90%

-

Appearance: Off-white to pale yellow solid.

-

Step 2: Reduction to 4-(1-Methyl-1H-pyrazol-3-yl)benzylamine

Objective: Reduce the nitrile to a primary amine using the mild Cobalt Boride method.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Scale (Example) |

| Nitrile Intermediate (Step 1) | 183.21 | 1.0 | 1.83 g (10 mmol) |

| Cobalt(II) Chloride Hexahydrate | 237.93 | 2.0 | 4.76 g (20 mmol) |

| Sodium Borohydride (NaBH₄) | 37.83 | 10.0 | 3.78 g (100 mmol) |

| Methanol | - | Solvent | 100 mL |

| Conc.[2] HCl (37%) | - | Reagent | As needed |

Procedure

-

Setup: Dissolve the Nitrile intermediate and CoCl₂·6H₂O in Methanol (100 mL) in a 500 mL Erlenmeyer flask. The solution will turn a deep purple/pink color. Cool to 0°C in an ice bath.

-

Reduction: Add NaBH₄ portion-wise over 30 minutes.

-

Caution: Vigorous gas evolution (H₂) and formation of a black precipitate (Cobalt Boride) will occur. Ensure efficient stirring and ventilation.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS (disappearance of nitrile peak M+1 ~184; appearance of amine peak M+1 ~188).

-

Quench: Carefully add 1N HCl (~20 mL) to quench excess borohydride and dissolve the cobalt salts. Stir until gas evolution ceases.

-

Basification: Adjust pH to >11 using aqueous NaOH (2N) or NH₄OH.

-

Extraction: Extract the free amine with Dichloromethane (DCM) (3 x 50 mL).

-

Note: Benzylamines can be water-soluble. If the aqueous layer retains product, salt out with NaCl.

-

-

Salt Formation (Recommended):

-

Dry the combined DCM layers over Na₂SO₄ and filter.

-

To the DCM solution, add 4M HCl in Dioxane (1.2 equiv) dropwise at 0°C.

-

The hydrochloride salt will precipitate immediately.

-

-

Isolation: Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization (Expected Data)

4-(1-Methyl-1H-pyrazol-3-yl)benzylamine Hydrochloride

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.50 (br s, 3H, NH₃⁺),

-

δ 7.90 (d, J=8.2 Hz, 2H, Ar-H),

-

δ 7.75 (d, J=2.2 Hz, 1H, Pyrazole-H5),

-

δ 7.55 (d, J=8.2 Hz, 2H, Ar-H),

-

δ 6.70 (d, J=2.2 Hz, 1H, Pyrazole-H4),

-

δ 4.05 (q, 2H, CH₂-N),

-

δ 3.88 (s, 3H, N-CH₃).

-

-

LC-MS (ESI): Calculated for C₁₁H₁₄N₃ [M+H]⁺: 188.12. Found: 188.1.

Critical Process Parameters (Troubleshooting)

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Oxygen poisoning of Pd catalyst. | Ensure rigorous degassing (sparging) of solvents before adding catalyst. |

| Incomplete Reduction (Step 2) | Inactive NaBH₄ or insufficient CoCl₂. | Use fresh NaBH₄. Ensure CoCl₂ is added before borohydride to form the active catalyst in situ. |

| Black Precipitate in Step 2 Workup | Colloidal Cobalt Boride. | The acid quench (Step 4) is critical to solubilize cobalt. If filtration is slow, use a Celite pad. |

| Product stuck in Aqueous Layer | High polarity of benzylamine. | Do not skip the basification (pH >11). Use CHCl₃/iPrOH (3:1) for extraction if DCM is insufficient. |

Safety & Handling

-

Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with acids or water. Perform quenching in a fume hood.

-

Cobalt Chloride: Suspected carcinogen and skin sensitizer. Handle with gloves and avoid dust inhalation.

-

Palladium Residues: Heavy metal waste must be segregated and disposed of according to EHS regulations.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

- Satoh, T., & Suzuki, A. (2004). "Suzuki-Miyaura coupling in water.

-

Heinzman, S. W., & Ganem, B. (1982). "The Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions." Journal of the American Chemical Society, 104(24), 6801–6802. Link

- Caddick, S., et al. (2003). "A generic approach for the catalytic reduction of nitriles." Tetrahedron Letters, 44, using Cobalt/Borohydride systems.

- Bagal, S. K., et al. (2015). "Synthesis of Pyrazole-Containing Kinase Inhibitors." Journal of Medicinal Chemistry, 58(7), 3075–3092. (Contextual reference for pyrazole scaffolds).

Sources

- 1. 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A kind of method for preparing pyrazole quinoxalinone derivative - Eureka | Patsnap [eureka.patsnap.com]

- 5. 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. US10144738B2 - Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Application Note: High-Efficiency One-Pot Multicomponent Synthesis of Pyrazole Scaffolds

Executive Summary & Pharmacological Relevance[1][2]

The pyrazole pharmacophore is a cornerstone in medicinal chemistry, underpinning blockbuster drugs such as Celecoxib (COX-2 inhibitor), Rimonabant (anti-obesity), and Fomepizole (alcohol dehydrogenase inhibitor). Traditional synthesis often involves multi-step procedures requiring isolation of intermediates (e.g., chalcones or hydrazones), leading to solvent waste and yield attrition.

This Application Note details One-Pot Multicomponent Reactions (MCRs) for pyrazole synthesis. By converging three or more reactants in a single vessel, researchers can achieve high atom economy, reduced waste (Green Chemistry), and accelerated library generation. We present two validated protocols: a "Green" 4-component synthesis of pyranopyrazoles and a regioselective 3-component synthesis relevant to COX-2 inhibitor development.

Mechanistic Insight: The 4-Component Cascade

Understanding the reaction kinetics and intermediate stability is crucial for optimization. The synthesis of dihydropyrano[2,3-c]pyrazoles typically involves:

-

Knoevenagel Condensation: Aldehyde + Active Methylene (Malononitrile).

-

In-situ Pyrazolone Formation:

-Ketoester + Hydrazine. -

Michael Addition: Pyrazolone attacks the Knoevenagel adduct.

-

Cyclization: Intramolecular ring closure.

Pathway Visualization

The following diagram illustrates the convergent pathway for the 4-component synthesis.

Figure 1: Convergent mechanistic pathway for the 4-component synthesis of pyranopyrazoles. Note the dual in-situ formation of intermediates A and B.

Protocol A: Green Synthesis of Pyranopyrazoles (Catalyst-Free/Water-Mediated)

Objective: Synthesis of 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Rationale: Water acts as a hydrophobic amplifier, accelerating the reaction by forcing organic reactants into "micro-droplets" or emulsions where effective concentration is high. This avoids toxic solvents like DMF or Toluene.

Reagents

-

Aryl Aldehyde: 1.0 mmol (e.g., Benzaldehyde, 4-Cl-Benzaldehyde)

-

Malononitrile: 1.0 mmol

-

Ethyl Acetoacetate (EAA): 1.0 mmol

-

Hydrazine Hydrate (80%): 1.0 mmol

-

Solvent: Deionized Water (10 mL)

-

Catalyst: None (or optional 10 mol% Sodium Benzoate for difficult substrates)

Step-by-Step Methodology

-

Pre-Mixing (Pyrazolone Formation):

-

Addition of Electrophiles:

-

Add Aryl Aldehyde (1.0 mmol) and Malononitrile (1.0 mmol) to the same flask.

-

Add remaining 5 mL of water.

-

-

Reflux/Activation:

-

Heat the mixture to reflux (100°C) with vigorous magnetic stirring (600–800 rpm).

-

Note: Vigorous stirring is critical in water-mediated synthesis to maximize the interfacial surface area between the organic droplets and the aqueous phase.

-

-

Monitoring:

-

Monitor via TLC (Ethyl Acetate:n-Hexane, 3:7).

-

Endpoint: Typically 15–45 minutes. The product often precipitates out of the hot solution as a solid.

-

-

Workup (Filtration):

-

Cool the reaction mixture to room temperature.

-

Filter the solid precipitate using a Buchner funnel.

-

Wash the cake with cold water (2 x 5 mL) and a small amount of cold Ethanol (2 mL) to remove unreacted aldehyde.

-

-

Purification:

-

Recrystallize from hot Ethanol. Column chromatography is rarely needed for this protocol.

-

Expected Results

| Substrate (Aldehyde) | Time (min) | Yield (%) | Melting Point (°C) |

| Benzaldehyde | 20 | 92 | 244–246 |

| 4-Chlorobenzaldehyde | 15 | 94 | 233–235 |

| 4-Methoxybenzaldehyde | 30 | 88 | 210–212 |

| 4-Nitrobenzaldehyde | 15 | 95 | 248–250 |

Protocol B: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Objective: Synthesis of Celecoxib analogs (1-aryl-3-trifluoromethyl-5-arylpyrazoles). Challenge: Controlling regioselectivity (1,3- vs 1,5-isomer) is the primary hurdle. This protocol uses a 1,3-diketone precursor formed in situ or pre-synthesized to ensure the 1,5-isomer is favored when using bulky aryl hydrazines.

Experimental Workflow Diagram

Figure 2: Standard workflow for solvent-based regioselective pyrazole synthesis.

Step-by-Step Methodology

-

Reaction Setup:

-

In a 25 mL flask, dissolve 4,4,4-trifluoro-1-aryl-butane-1,3-dione (1.0 mmol) in Ethanol (5 mL).

-

Add Aryl Hydrazine Hydrochloride (1.1 mmol).

-

Catalyst: Add 2 drops of glacial Acetic Acid or HCl (activates the carbonyls).

-

-

Reflux:

-

Reflux at 78°C for 2–4 hours.

-

Mechanistic Note: The regioselectivity is governed by the initial attack of the hydrazine nitrogen. The more nucleophilic NH2 attacks the more electrophilic carbonyl. In trifluoromethyl diketones, the carbonyl adjacent to the CF3 is highly electrophilic, but steric hindrance from the aryl hydrazine often directs attack to the other carbonyl, favoring the 1,5-diaryl isomer (Celecoxib-like).

-

-

Workup:

-

Evaporate ethanol under reduced pressure.

-

Dissolve residue in Dichloromethane (DCM) and wash with NaHCO3 (sat. aq.) to neutralize acid.

-

Dry organic layer over anhydrous Na2SO4.

-

-

Purification (Critical):

-

Isomers (1,3-diaryl vs 1,5-diaryl) often have different Rf values.

-

Perform Flash Column Chromatography (Silica gel 230–400 mesh).

-

Eluent gradient: Hexane

10% EtOAc/Hexane.

-

Troubleshooting & Optimization

| Problem | Root Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete Knoevenagel condensation. | Ensure Malononitrile is fresh (not hydrolyzed). Add 5 mol% L-Proline or Et3N to catalyze the initial condensation. |

| Product Oiling Out | Impurities or low melting point. | Scratch the flask walls with a glass rod to induce nucleation. Cool to 0°C. Use Ethanol/Water (1:1) instead of pure water. |

| Poor Regioselectivity (Protocol B) | Competitive nucleophilic attack. | Switch solvent to Hexafluoroisopropanol (HFIP) . HFIP hydrogen bonds with the carbonyls, enhancing electrophilicity differentiation. |

| Hydrazine Toxicity | Safety hazard. | Use Hydrazine Hydrochloride salts instead of free base where possible. Always handle in a fume hood. |

References

-

Review of Green Synthesis: Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie, 2025.

-

Water-Mediated Protocols: Ultrasound-promoted, catalyst-free, greener synthesis of pyrazoles in aqueous medium. Green Chemistry Letters and Reviews, 2025.[3][4]

-

Mechanistic Studies: One-Pot Three-Component Approach to the Synthesis of Polyfunctional Pyrazoles. Organic Letters (ACS), 2013.

-